2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound used in scientific research to study the mechanism of action of bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a crucial role in gene transcription and has been linked to various diseases, including cancer and inflammation. The use of BRD4 inhibitors has shown promising results in the treatment of these diseases.
Wirkmechanismus
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the binding of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile to acetylated histones. This prevents 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile from regulating gene transcription, which can lead to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have significant effects on cancer cells and inflammation. In cancer cells, the use of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitors has been linked to the inhibition of cancer cell growth and the induction of apoptosis. Inflammation can also be reduced by the use of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitors, as 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is involved in the regulation of inflammatory gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments has several advantages, including its specificity for 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its ability to inhibit the binding of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile to acetylated histones. However, the limitations of this compound include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For research in this area include the development of more potent and selective 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitors, the identification of new targets for 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibition, and the investigation of the potential use of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitors in combination with other therapies for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 2,6-difluorobenzaldehyde, followed by the condensation of the resulting product with dimethylformamide dimethyl acetal. The final product is obtained by reacting the intermediate with 2-cyanobenzyl bromide and sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is primarily used in scientific research to study the mechanism of action of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a protein that binds to acetylated histones and regulates gene transcription. The use of 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitors, such as 2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, has shown promising results in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
Produktname |
2-Amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
---|---|
Molekularformel |
C24H23BrN4O |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
2-amino-4-(3-bromophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H23BrN4O/c1-28(2)29-20-12-17(15-7-4-3-5-8-15)13-21(30)23(20)22(19(14-26)24(29)27)16-9-6-10-18(25)11-16/h3-11,17,22H,12-13,27H2,1-2H3 |
InChI-Schlüssel |
KNVVLLHTJHNKKH-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)Br)C(=O)CC(C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.